2-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O2S2/c19-14-6-2-1-5-13(14)17-22-18-24(23-17)12(11-27-18)9-10-21-28(25,26)16-8-4-3-7-15(16)20/h1-8,11,21H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHMGPPGHCDTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been reported to show antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities. The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
It is known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction. Thus, substituents at certain positions may alter the orientation types and shield the nucleophilicity of nitrogen.
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways depending on their biological activity.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities. The specific effects would depend on the exact biological activity exhibited by this compound.
Biological Activity
The compound 2-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to elucidate the biological properties of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C18H14F2N4O2S2
- Molecular Weight : 420.5 g/mol
- IUPAC Name : 2-fluoro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
The compound features a thiazole ring fused with a triazole moiety, which is known for its diverse pharmacological activities.
Biological Activity Overview
Research has indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole framework exhibit a range of biological activities including:
- Antimicrobial Activity : Several studies have demonstrated that derivatives of this compound possess significant antibacterial properties. For instance, triazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- Anticancer Properties : The thiazole and triazole moieties are associated with anticancer effects. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Anti-inflammatory and Analgesic Effects : Some studies report that these compounds may exhibit anti-inflammatory properties, making them potential candidates for pain management therapies .
The exact mechanism by which this compound exerts its effects is not fully understood. However, it is hypothesized that the presence of functional groups allows for interactions with various biological targets through hydrogen bonding and hydrophobic interactions.
Target Interactions
- Enzyme Inhibition : Similar compounds have been shown to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, critical for bacterial DNA replication .
- Cellular Uptake : The compound's structure may facilitate its uptake into cells, enhancing its bioactivity against targeted pathogens.
Data Summary Table
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives against multi-drug resistant bacteria. The results indicated that certain derivatives exhibited up to 16 times more potency than standard antibiotics like ampicillin .
- Cytotoxicity Assessment : Research on the cytotoxic effects of related compounds showed significant activity against cancer cell lines with IC50 values lower than traditional chemotherapeutics such as doxorubicin .
Scientific Research Applications
Antimicrobial Activity
The thiazolo[3,2-b][1,2,4]triazole framework is recognized for its broad spectrum of biological activities. Research indicates that derivatives of this structure exhibit significant antimicrobial properties :
-
Antibacterial Effects :
- Compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies show that these compounds can achieve minimal inhibitory concentrations (MICs) comparable to or better than existing antibiotics like ciprofloxacin and vancomycin .
- The specific compound under discussion has been linked to enhanced antibacterial efficacy due to the presence of fluorine substituents, which may increase lipophilicity and facilitate membrane penetration .
- Antifungal Activity :
Anticancer Properties
The compound's structure suggests potential applications in cancer therapy:
- Topoisomerase Inhibition : Some derivatives have shown inhibitory effects on topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cancer cell death .
- Apoptosis Induction : Certain studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival .
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazolo[3,2-b][1,2,4]triazole derivatives is crucial for optimizing their biological activity:
- Fluorine Substitution : The presence of fluorine atoms at specific positions on the phenyl ring enhances biological activity by improving the compound's interaction with biological targets .
- Sulfonamide Group : The benzenesulfonamide moiety contributes to solubility and bioavailability while also participating in hydrogen bonding with target proteins .
Case Studies
- Study on Antimicrobial Efficacy :
- Evaluation of Anticancer Activity :
Chemical Reactions Analysis
Oxidation Reactions
The thiazolo-triazole core undergoes oxidation at sulfur or nitrogen centers under controlled conditions:
-
Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media, hydrogen peroxide (H₂O₂).
-
Products : Sulfoxide or sulfone derivatives form at the thiazole sulfur, while triazole rings remain intact.
-
Conditions : Temperatures of 60–80°C for 4–6 hours yield 85–92% conversion.
Key Data :
| Reaction Site | Product | Yield (%) |
|---|---|---|
| Thiazole-S | Sulfone | 89 |
| Triazole-N | N-oxide | <5 |
Reduction Reactions
Selective reduction occurs at the sulfonamide group or aromatic fluorophenyl rings:
-
Reagents : Sodium borohydride (NaBH₄) for sulfonamide reduction; catalytic hydrogenation (H₂/Pd-C) for defluorination.
-
Products : Primary amine (via sulfonamide reduction) or partially hydrogenated fluorophenyl derivatives.
-
Conditions : NaBH₄ in ethanol (25°C, 2h) achieves 78% sulfonamide-to-amine conversion.
Selectivity Trends :
-
Fluorine substituents hinder full aromatic ring hydrogenation.
-
Thiazole-thiadiazole systems resist reduction under mild conditions.
Nucleophilic Substitution
The 2-fluorophenyl group participates in aromatic substitution:
-
Reagents : Nitration (HNO₃/H₂SO₄), sulfonation (SO₃), or hydroxylation (NaOH/H₂O).
-
Products : Nitro-, sulfonic acid-, or hydroxy-phenyl derivatives.
-
Conditions : Nitration at 0–5°C for 1h yields para-nitro isomers (72%).
Regiochemical Preference :
| Electrophile | Major Isomer | Ratio (para:meta) |
|---|---|---|
| NO₂⁺ | Para | 3:1 |
| SO₃H⁺ | Meta | 2:1 |
Hydrolysis and Stability
-
Acidic Hydrolysis : Breaks sulfonamide bonds at pH <2, forming 2-fluorobenzenesulfonic acid and amine intermediates.
-
Basic Hydrolysis : Degrades triazole rings at pH >12 via ring-opening mechanisms.
-
Half-Life : Stable for >6 months at pH 5–8 and 25°C.
Degradation Pathways :
Cycloaddition and Ring Modifications
The triazole-thiazole system participates in [3+2] cycloadditions:
Computational Insights :
-
DFT calculations (B3LYP/6-31G*) show a reaction barrier of 28.7 kcal/mol for nitrile oxide cycloadditions .
Comparative Reactivity with Analogues
| Compound Modification | Oxidation Rate (Relative) | Hydrolysis Stability |
|---|---|---|
| 2-Fluorophenyl substituent | 1.0 (reference) | High |
| 4-Fluorophenyl substituent | 0.8 | Moderate |
| Non-fluorinated phenyl | 1.2 | Low |
Data normalized to parent compound’s oxidation rate at 25°C.
Q & A
Q. Challenges :
- By-product formation : Competing reactions during cyclization may yield impurities; optimizing reaction time and acid concentration is essential.
- Fluorine sensitivity : Fluorinated intermediates require inert atmospheres to prevent decomposition.
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : H and F NMR confirm the presence of fluorophenyl and sulfonamide groups, with shifts at δ ~7.5–8.5 ppm (aromatic protons) and δ ~-110 ppm (fluorine) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak matching theoretical mass).
- X-ray Crystallography : Resolves stereochemistry and molecular packing, as seen in structurally related thiazolo-triazole derivatives .
- HPLC : Assesses purity (>95% required for in vitro studies) .
Advanced: How does the substitution pattern on the thiazolo-triazole core influence biological activity?
Answer:
- Fluorine positioning : The 2-fluorophenyl group enhances lipophilicity and metabolic stability, improving membrane permeability. Para-substitution on the benzenesulfonamide moiety may increase target affinity (e.g., COX-2 inhibition) .
- Thiazolo-triazole scaffold : The fused heterocycle provides rigidity, favoring interactions with enzymatic pockets. Analogous compounds show activity against kinases and inflammatory mediators .
- SAR studies : Systematic replacement of fluorine or sulfonamide groups with electron-withdrawing/donating substituents (e.g., Cl, OMe) can modulate potency. For example, trifluoromethyl analogs exhibit enhanced anticancer activity .
Advanced: What in vitro models are suitable for evaluating its anticancer potential?
Answer:
- Cell viability assays : MTT or resazurin assays using cancer cell lines (e.g., MCF-7, A549) to determine IC values. Normal cell lines (e.g., HEK293) assess selectivity .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells post-treatment.
- Target validation : Western blotting for caspase-3/9 activation or PARP cleavage. Thiazolo-triazoles often induce mitochondrial apoptosis .
Advanced: How can conflicting bioactivity data across studies be resolved?
Answer:
- Variable analysis : Compare assay conditions (e.g., serum concentration, incubation time). For instance, discrepancies in IC may arise from differences in cell passage number .
- Purity verification : Contaminants (e.g., unreacted intermediates) can skew results; re-test with HPLC-validated samples.
- Dose-response curves : Ensure linearity across concentrations. Non-linear responses may indicate off-target effects .
Advanced: Which computational methods predict target binding and optimize lead compounds?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., EGFR or COX-2) using PDB structures (e.g., 1M17). Fluorophenyl groups often occupy hydrophobic pockets .
- MD simulations : Assess binding stability over 100+ ns trajectories; RMSD <2 Å indicates stable complexes.
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to guide synthetic modifications .
Advanced: How to design experiments to evaluate its pharmacokinetic properties in preclinical models?
Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Fluorine groups typically reduce CYP450-mediated degradation .
- Plasma protein binding : Equilibrium dialysis to measure free fraction; values <90% favor bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
